molecular formula C11H11NO2 B2662966 4-[(Furan-2-ylmethyl)-amino]-phenol CAS No. 123558-04-3

4-[(Furan-2-ylmethyl)-amino]-phenol

Cat. No. B2662966
M. Wt: 189.214
InChI Key: DKTKWCXKOGPYKY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Nitric Oxide Donors and Biological Evaluation

4-Phenyl-3-furoxancarbonitrile, a compound structurally related to 4-[(Furan-2-ylmethyl)-amino]-phenol, has been studied for its ability to release nitric oxide in the presence of thiol cofactors. This compound exhibited significant vasodilatory activity and was a potent inhibitor of platelet aggregation, highlighting its potential in cardiovascular research and therapeutic applications (Medana et al., 1994).

Synthesis of Heterocyclic Compounds

Research on furan-2-yl(phenyl)methanol derivatives, which are closely related to 4-[(Furan-2-ylmethyl)-amino]-phenol, has led to the development of methodologies for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. These compounds have been synthesized with high selectivity and yields, indicating the utility of such structures in organic synthesis and potential pharmaceutical applications (Reddy et al., 2012).

Antioxidant and Biochemical Activities

Novel 4-aminoantipyrine-based mixed ligand metal complexes with Schiff bases, derived from structures similar to 4-[(Furan-2-ylmethyl)-amino]-phenol, have shown significant in vitro antimicrobial activity and DNA interaction capabilities. These complexes also demonstrated superior antioxidant activities, suggesting their potential in biochemical research and as therapeutic agents (Joseph & Rani, 2013).

Dye-Sensitized Solar Cells

Phenothiazine derivatives, incorporating furan as a conjugated linker (structurally related to 4-[(Furan-2-ylmethyl)-amino]-phenol), have been used in dye-sensitized solar cells. The incorporation of such linkers significantly improved the solar energy-to-electricity conversion efficiency, indicating the importance of these structures in the development of solar cell technologies (Kim et al., 2011).

Electrochemical Synthesis and Analysis

A metal-free electrochemical method for the synthesis of complex dibenzo[b,d]furans and 9H-carbazoles through amino-assisted selective intramolecular C–O or C–N couplings of amino-2-(2-aminoaryl)phenols showcases the innovative approaches in synthetic chemistry and materials science. This method features broad substrate scope and excellent functional group tolerance, highlighting the versatility of furan and aminophenol derivatives in electrochemical synthesis (Luo et al., 2021).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(furan-2-ylmethylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-11/h1-7,12-13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTKWCXKOGPYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Furan-2-ylmethyl)-amino]-phenol

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